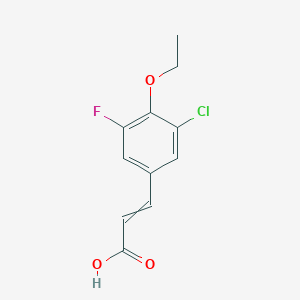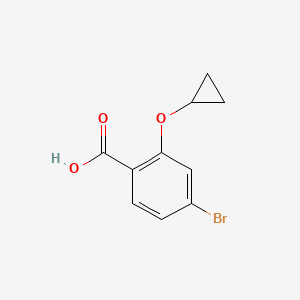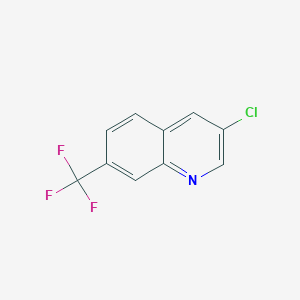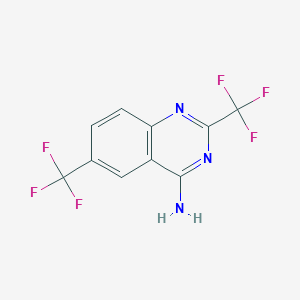
2,6-Bis(trifluoromethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trifluoromethyl)quinazolin-4-amine is a chemical compound with the molecular formula C10H5F6N3. It is characterized by the presence of two trifluoromethyl groups attached to a quinazoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)quinazolin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoroacetimidoyl chlorides and amines in a palladium-catalyzed three-component carbonylative reaction . This method allows for the efficient formation of the quinazoline ring with the desired trifluoromethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .
Aplicaciones Científicas De Investigación
2,6-Bis(trifluoromethyl)quinazolin-4-amine has been extensively studied for its potential applications in scientific research. Some key areas include:
Mecanismo De Acción
The mechanism of action of 2,6-Bis(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of Werner (WRN) helicase, a protein involved in DNA repair . By binding to the active site of WRN, the compound can disrupt the DNA damage response, leading to the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,6-Bis(trifluoromethyl)quinazolin-4-amine include:
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds also contain the quinazoline ring with trifluoromethyl substituents and have shown potential as anticancer agents.
2-trifluoromethylquinazolin-4(3H)-ones: These derivatives are synthesized using similar methods and exhibit unique chemical properties.
Uniqueness
This compound is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C10H5F6N3 |
|---|---|
Peso molecular |
281.16 g/mol |
Nombre IUPAC |
2,6-bis(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)4-1-2-6-5(3-4)7(17)19-8(18-6)10(14,15)16/h1-3H,(H2,17,18,19) |
Clave InChI |
QOHMHMYQLNIESL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


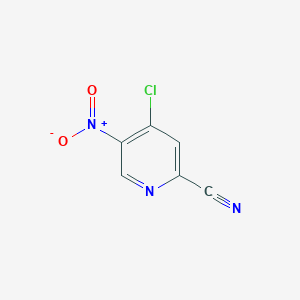

![Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13646853.png)

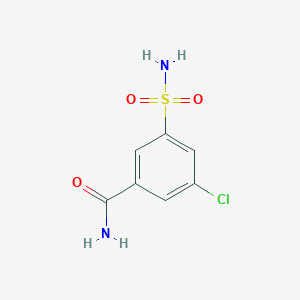


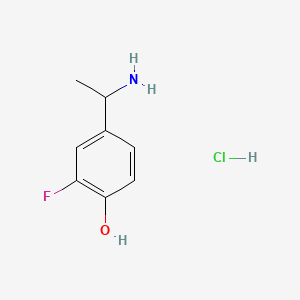

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)

